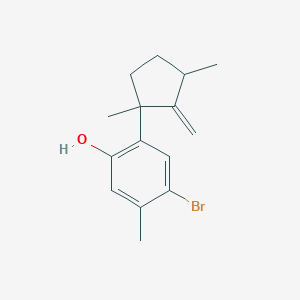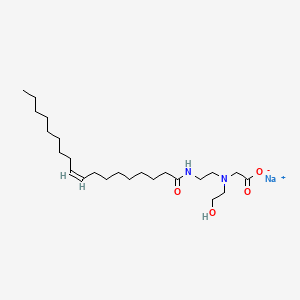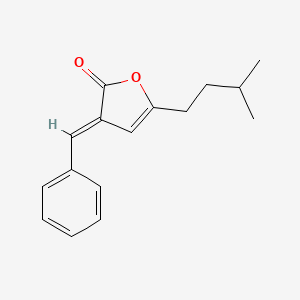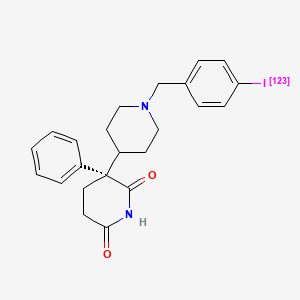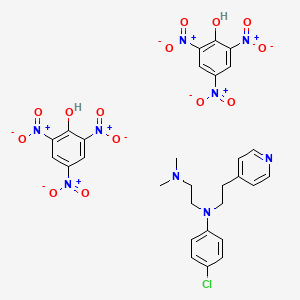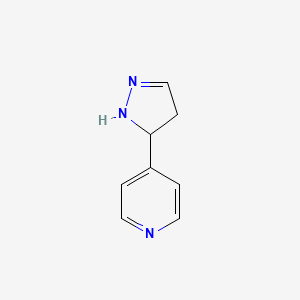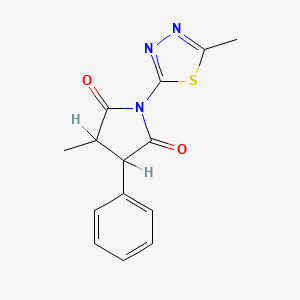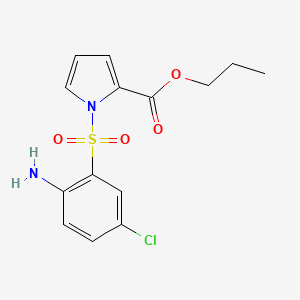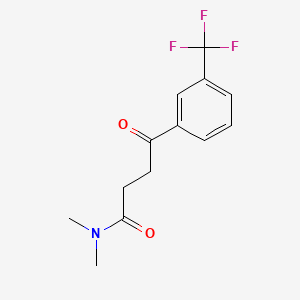
Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
丙酰胺,N,N-二甲基-3-(间-(三氟甲基)苯甲酰基)- 是一种以其独特的结构和性质而闻名的化学化合物。它属于酰胺家族,酰胺家族是含有官能团 -C(=O)NH2 的化合物。这种化合物以其三氟甲基基团而闻名,该基团赋予其独特的化学和物理性质。
准备方法
合成路线和反应条件
丙酰胺,N,N-二甲基-3-(间-(三氟甲基)苯甲酰基)- 的合成通常涉及 3-(间-(三氟甲基)苯甲酰基)丙酸与二甲胺的反应。该过程可以概括如下:
混合酸酐的形成: 3-(间-(三氟甲基)苯甲酰基)丙酸在有机碱存在下与烷基氯甲酸酯或叔丁酰氯反应生成混合酸酐。
酰胺化: 混合酸酐随后与二甲胺反应得到所需产物.
工业生产方法
该化合物的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用连续流动反应器和自动化系统来确保一致的质量和产量。
化学反应分析
反应类型
丙酰胺,N,N-二甲基-3-(间-(三氟甲基)苯甲酰基)- 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成相应的氧化物。
还原: 它可以被还原以形成胺或其他还原形式。
取代: 在适当条件下,三氟甲基可以被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 卤素或亲核试剂等试剂可用于取代反应。
主要生成物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能生成羧酸,而还原可能生成伯胺或仲胺。
科学研究应用
丙酰胺,N,N-二甲基-3-(间-(三氟甲基)苯甲酰基)- 在科学研究中有多种应用:
化学: 它被用作合成各种有机化合物的中间体。
生物学: 该化合物因其潜在的生物活性而被研究,包括酶抑制和受体结合。
医药: 正在进行的研究探索其潜在的治疗应用,特别是在新药开发方面。
工业: 它用于生产特种化学品和材料.
作用机制
丙酰胺,N,N-二甲基-3-(间-(三氟甲基)苯甲酰基)- 的作用机制涉及其与特定分子靶标的相互作用。三氟甲基基团增强了其与某些酶和受体的结合亲和力,从而导致各种生物效应。 确切的途径和靶标仍在研究中,但已知它与γ-氨基丁酸 (GABA) 受体复合物相互作用 .
相似化合物的比较
类似化合物
- N,N-二甲基丙酰胺
- N,N-二甲基苯甲酰胺
- N,N-二甲基乙酰胺
独特性
丙酰胺,N,N-二甲基-3-(间-(三氟甲基)苯甲酰基)- 因其三氟甲基基团而独一无二,该基团赋予其独特的化学性质,例如提高的亲脂性和代谢稳定性。 这使其在药物化学中特别有价值,用于开发具有改善药代动力学特征的药物 .
属性
CAS 编号 |
93040-69-8 |
|---|---|
分子式 |
C13H14F3NO2 |
分子量 |
273.25 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C13H14F3NO2/c1-17(2)12(19)7-6-11(18)9-4-3-5-10(8-9)13(14,15)16/h3-5,8H,6-7H2,1-2H3 |
InChI 键 |
KAHHHNFAHOXGRZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)CCC(=O)C1=CC(=CC=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


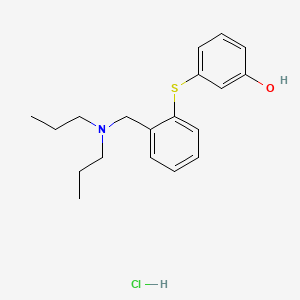



![[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12730905.png)
